Medazepam hydrochloride
Description
Contextualization of Medazepam Hydrochloride within the Benzodiazepine (B76468) Class
The core chemical structure of benzodiazepines is characterized by the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org this compound is a derivative of this core structure, specifically classified as a 1,4-benzodiazepine (B1214927).
The journey of benzodiazepines began in the 1950s, a period when pharmaceutical companies were actively seeking safer alternatives to barbiturates, which were associated with a high risk of dependence and overdose. benzoinfo.com In 1955, chemist Leo Sternbach, while working at Hoffmann-La Roche, serendipitously synthesized the first benzodiazepine, chlordiazepoxide. benzoinfo.comnih.gov This discovery, which stemmed from research on quinazoline-3-oxides, was initially set aside due to disappointing pharmacological results. wikipedia.orgrjptonline.org However, in 1957, a "nicely crystalline" compound from the abandoned project was re-tested and found to possess significant sedative, anticonvulsant, and muscle relaxant properties. rjptonline.org This compound, later named chlordiazepoxide (Librium), was introduced to the market in 1960. wikipedia.orgrelease.org.uk
The success of chlordiazepoxide spurred further research, leading to the synthesis of diazepam (Valium) in 1959, which was marketed in 1963 and became one of the most commercially successful drugs for a time. rjptonline.orgrelease.org.uk This period marked a significant shift in the treatment of anxiety and sleep disorders, with benzodiazepines rapidly replacing barbiturates due to their improved safety profile. nih.govrelease.org.uk The 1960s and 1970s saw a surge in the development and prescription of various benzodiazepines. release.org.uk Medazepam itself was first synthesized in the 1960s by Sternbach and his team.
Benzodiazepines can be broadly classified based on their chemical structures. unodc.org The classical and most common structure is the 5-aryl-1,4-benzodiazepine, which features a benzene ring fused to a 1,4-diazepine ring with an aryl substituent at the 5-position. oup.com Medazepam falls into this category.
Other structural classes include:
1,5-Benzodiazepines: The nitrogen atoms are at positions 1 and 5 of the diazepine ring.
Triazolobenzodiazepines: A triazole ring is fused to the classical benzodiazepine structure. Examples include alprazolam and estazolam. oup.com
Imidazolobenzodiazepines: An imidazole (B134444) ring is fused to the 1,4-diazepine moiety. Midazolam is a prominent example. oup.com
2,3-Benzodiazepines, Thienotriazolodiazepines, Thienodiazepines, and Oxazolodiazepines: These represent other variations in the core heterocyclic structure. unodc.org
The substituents on the basic 5-aryl-1,4-benzodiazepine structure significantly influence the compound's pharmacological properties. wikipedia.orgresearchgate.net For instance, an electronegative group at the 7-position of the 'A' ring, like the chlorine atom in medazepam, is known to enhance anxiolytic activity. gpatindia.com
This compound serves as a classic example of a 1,4-benzodiazepine. Its chemical structure is 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine hydrochloride. wikipedia.org It is considered a "prodrug," meaning it is biologically inactive until it is metabolized in the body into active compounds. patsnap.comtripsitter.com The liver converts medazepam primarily into nordazepam (desmethyldiazepam), and also to a lesser extent, diazepam, oxazepam, and temazepam. tripsitter.commental-health-matters.orgpatsnap.com These active metabolites are responsible for its therapeutic effects.
The pharmacological profile of medazepam, including its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties, is characteristic of the benzodiazepine class. wikipedia.orgmental-health-matters.org Its long half-life of 36-200 hours is attributed to its major active metabolites. wikipedia.org
Research Significance and Academic Trajectory of this compound Studies
Medazepam's primary mechanism of action, like other benzodiazepines, involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. patsnap.commental-health-matters.org This action is achieved through allosteric modulation, where medazepam binds to a specific site on the GABA-A receptor complex, increasing GABA's affinity for its receptor. patsnap.com This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in the characteristic calming effects of benzodiazepines. patsnap.com
Research on medazepam has contributed to a deeper understanding of the GABAergic system and the functioning of the central nervous system. Studies have also explored other potential mechanisms of action. For instance, some research suggests that benzodiazepines, including medazepam, may act as Ca2+ channel blockers at micromolar concentrations, which could contribute to their effects against seizures. wikipedia.orgmental-health-matters.org Further studies have investigated the effects of medazepam on various voltage-gated ion currents in neurons, demonstrating its ability to modulate the activity of sodium, potassium, and calcium channels. nih.gov
The synthesis of this compound typically involves the cyclization of intermediates. One common industrial method utilizes 2-amino-5-chloro-3-phenylbenzophenone, which undergoes ring-closure reactions. The process often involves introducing a methyl group at the 1-position of a 7-chloro-5-phenyl-1,4-benzodiazepine intermediate, followed by the addition of hydrogen chloride to form the salt.
The development of synthetic routes for medazepam and other benzodiazepines has been a significant area of research in medicinal chemistry. These efforts have focused on creating efficient and high-yielding protocols for producing various functionalized benzodiazepine analogs with diverse biological activities. researchgate.net The ability to modify the core benzodiazepine structure has allowed for the exploration of structure-activity relationships, providing insights into how different chemical groups influence pharmacological effects. gpatindia.comresearchgate.net
Data Tables
Table 1: Key Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride nih.gov |
| CAS Number | 2898-11-5 wikipedia.org |
| Molecular Formula | C₁₆H₁₅ClN₂·HCl vulcanchem.com |
| Molar Mass | 270.76 g·mol⁻¹ (base) wikipedia.org |
Table 2: Major Metabolites of Medazepam
| Metabolite | Also Known As | Pharmacological Activity |
| Nordazepam | Desmethyldiazepam | Active patsnap.comnih.gov |
| Diazepam | Active tripsitter.compatsnap.com | |
| Oxazepam | Active tripsitter.commental-health-matters.org | |
| Temazepam | Active tripsitter.commental-health-matters.org |
Developments in Analytical Chemistry Methodologies
The detection and quantification of medazepam and its metabolites in biological matrices and pharmaceutical formulations are crucial for both clinical and forensic purposes. A variety of sophisticated analytical techniques have been developed and are routinely employed for this purpose. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzodiazepines. nih.gov It is often coupled with various detectors, with mass spectrometry (LC-MS/MS) being the method of choice for its high sensitivity and specificity in identifying and quantifying these compounds. nih.govmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is also considered a reference method due to its powerful identification capabilities in biological media. nih.gov However, GC methods may require a derivatization step, such as silylation, to improve the volatility and thermal stability of the analytes. researchgate.net
Sample preparation is a critical preceding step to analysis, with various extraction techniques developed to isolate benzodiazepines from complex matrices like blood, urine, and hair. nih.govmdpi.com These methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recent microextraction techniques. nih.govmdpi.com
Interactive Data Table: Analytical Methods for Medazepam and Other Benzodiazepines
| Analytical Technique | Sample Type(s) | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Blood, Urine, Hair, Pharmaceutical Preparations | Versatile for both qualitative and quantitative analysis; avoids thermal degradation of analytes. researchgate.netnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Blood, Urine | High sensitivity and specificity; often requires derivatization. nih.govacs.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Urine | Method of choice for identification and quantification due to high sensitivity and specificity. nih.govmdpi.commedipol.edu.tr |
| Thin-Layer Chromatography (TLC) | Blood | Used for separation and identification. researchgate.net |
| Capillary Electrophoresis (CE) | Not specified | An alternative separation technique. researchgate.net |
Insights into Drug Metabolism and Biotransformation Pathways
The primary metabolic pathway involves N-demethylation to form N-desmethylmedazepam (also known as nordiazepam). nih.gov Subsequent hydroxylation and dehydrogenation reactions lead to the formation of other active metabolites, including diazepam and oxazepam. vulcanchem.compharmacompass.comnih.gov Studies in rats have suggested that the formation of N-desmethyldiazepam from medazepam preferentially proceeds via an N-desmethylmedazepam intermediate rather than through diazepam. nih.gov
The metabolic profile of medazepam can vary between species. For instance, in rats, the formation of diazepam and its phenolic metabolites is a significant pathway, whereas in dogs, biotransformation is rapid, and diazepam may not be a major intermediate. researchgate.netnih.gov In humans, after oral administration, medazepam is rapidly absorbed, with a relatively short half-life of 1-2 hours, while its major active metabolite, desmethyldiazepam, shows a prolonged and variable build-up in circulation. researchgate.netnih.gov The metabolites are primarily excreted in the urine. wikipedia.org
Interactive Data Table: Major Metabolites of Medazepam
| Metabolite | Parent Compound(s) | Key Metabolic Reaction | Significance |
| Diazepam | Medazepam | Oxidation | Active metabolite contributing to the overall pharmacological effect. vulcanchem.compharmacompass.com |
| N-desmethyldiazepam (Nordiazepam) | Medazepam, Diazepam | N-demethylation | Major, long-acting active metabolite. vulcanchem.comnih.govnih.gov |
| Oxazepam | Diazepam, N-desmethyldiazepam | Hydroxylation | Active metabolite; also a final excretion product. pharmacompass.comresearchgate.net |
| N-desmethylmedazepam | Medazepam | N-demethylation | An intermediate metabolite in the pathway to N-desmethyldiazepam. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
2898-11-5 |
|---|---|
Molecular Formula |
C16H16Cl2N2 |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |
InChI |
InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |
InChI Key |
XBWAZCLHZCFCGK-UHFFFAOYSA-N |
SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Other CAS No. |
15180-10-6 2898-11-5 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
2898-12-6 (Parent) |
Synonyms |
Hydrochloride, Medazepam Medazepam Medazepam AWD Medazepam Hydrochloride Medazepam Monohydrochloride Monohydrochloride, Medazepam Nobrium Ro 5 4556 Ro 5-4556 Ro 54556 Rudotel Rusedal |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications
Established Synthetic Pathways for Medazepam Hydrochloride
The foundational synthesis of many 1,4-benzodiazepines, including the precursor to medazepam, begins with 2-amino-5-chlorobenzophenone (B30270). wikipedia.orgwum.edu.pl The classical approach involves the construction of the seven-membered diazepine (B8756704) ring through a sequence of condensation, cyclization, and functional group manipulations.
A common pathway involves the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone. google.com This intermediate is then treated with methylamine, which displaces the chlorine and subsequently cyclizes to form the 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (diazepam). The direct synthesis of medazepam requires a different final step: the reduction of the amide (lactam) group within the diazepine ring of a precursor. A more direct preparation of medazepam and related compounds can be achieved via a common intermediate, bypassing the formation of the 2-oxo derivative. lookchem.com
The key steps in a representative classical synthesis are summarized below.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | 2-amino-5-chlorobenzophenone | 1. Chloroacetyl chloride2. Methylamine | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one |
| 2 | Intermediate from Step 1 | Reducing agent (e.g., LiAlH₄ or similar) | Medazepam |
| 3 | Medazepam (free base) | Hydrochloric acid (HCl) | This compound |
A significant advancement in benzodiazepine (B76468) synthesis is the development of aerobic oxidative annulation strategies. nih.gov This approach offers a more efficient and environmentally friendly alternative to classical methods. A catalyst-free direct aerobic oxidative annulation reaction has been developed for synthesizing 5H-1,4-benzodiazepine derivatives. researchgate.net This method utilizes air as a green and economical oxidant under mild conditions. nih.gov
The reaction involves the condensation of 2-aminobenzylic amines with α-hydroxy ketones. researchgate.net Acetic acid was identified as the optimal solvent, enabling an efficient process that requires no external catalysts or additives. nih.govresearchgate.net This methodology has been successfully applied to the one-step synthesis of N-desmethylmedazepam derivatives, demonstrating its potential for the large-scale production of pharmaceutically relevant benzodiazepine skeletons. nih.govresearchgate.net
Palladium-catalyzed reactions have become a powerful tool for the synthesis of complex heterocyclic systems, including benzodiazepines. mdpi.com These methods offer high efficiency and functional group tolerance. Various palladium-catalyzed strategies such as C-H arylation, amination, and the Buchwald-Hartwig reaction have been employed to construct the benzodiazepine core. mdpi.comresearchgate.net
Specifically for medazepam, a synthetic route has been patented that utilizes a palladium(II) catalyst. google.com This process involves the reaction of a triflate precursor with a chloride source, such as lithium chloride, in the presence of a Pd(II) catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). google.com Other palladium-catalyzed methods, such as the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, have been developed for the synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives, showcasing the versatility of this approach. mdpi.com
Novel Synthetic Methodologies and Derivatization Strategies
The principles of green chemistry have driven the development of novel, sustainable methods for benzodiazepine synthesis. A key area of advancement is the use of microwave-assisted organic synthesis (MAOS). rasayanjournal.co.inrsc.org Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions compared to conventional heating. researchgate.netsphinxsai.com Microwave-assisted condensation of 2-aminobenzophenone (B122507) with protected amino acids has been shown to be a highly efficient route to 1,4-benzodiazepin-2-ones, key precursors in this class. researchgate.net
Another green approach involves the use of reusable, heterogeneous catalysts. Solid acid catalysts like HY zeolite and silica (B1680970) sulfuric acid have been used for the solvent-free synthesis of 1,5-benzodiazepines. acs.orgasianpubs.org Similarly, metal-organic frameworks (MOFs) such as MIL-101(Cr) and lanthanum-based catalysts like La₂O₃ and La(OH)₃ have been employed as efficient, recyclable catalysts for benzodiazepine synthesis under environmentally benign conditions. rsc.orgrsc.orgnih.gov
| Method | Catalyst/Condition | Key Advantages |
| Conventional Heating | Various | Established protocols |
| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times (minutes vs. hours), higher yields, energy efficiency. researchgate.net |
| Heterogeneous Catalysis | HY Zeolite, MOFs | Reusable catalyst, solvent-free conditions, simple workup. acs.orgrsc.org |
Medazepam does not possess a permanent stereogenic center and is therefore an achiral molecule in the classical sense. nih.gov However, the 1,4-benzodiazepine ring system itself is inherently chiral due to its non-planar, puckered conformation. researchgate.net This results in medazepam existing as a mixture of two rapidly interconverting conformational enantiomers (P and M conformers) at room temperature. researchgate.netresearchgate.net The separation of these conformers is generally not feasible under normal conditions due to the low energy barrier to ring flipping.
While medazepam itself is not a target for classical chiral synthesis, derivatization of the benzodiazepine scaffold, particularly at the C-3 position, can introduce a stable stereocenter. vt.edu Research into the "memory of chirality" has provided novel approaches to synthesize enantiomerically enriched 3,3-disubstituted benzodiazepines containing a quaternary stereogenic center without the use of external chiral sources. vt.edu The synthesis and biological evaluation of chiral benzodiazepine analogs have demonstrated that enantiomers can have significantly different pharmacological profiles, highlighting the importance of stereochemistry in this class of compounds.
Synthesis of Analogues and Homologues of this compound
The synthesis of medazepam analogues and homologues generally involves multi-step reaction sequences, starting from readily available precursors. A common strategy for creating analogues with modifications on the benzodiazepine scaffold involves the use of substituted 2-aminobenzophenones. For instance, the synthesis of 7-halo-substituted medazepam analogues, such as 7-bromomedazepam, can be achieved by utilizing the appropriately halogenated 2-aminobenzophenone derivative in the initial cyclization reaction. The synthesis of 7-bromo-1,3-dihydro-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one, a related benzodiazepine, has been described starting from bromazepam, highlighting a potential route for introducing bromine at the 7-position. researchgate.net
The N1-position of the diazepine ring is another key site for modification. The synthesis of N-desmethylmedazepam, the primary active metabolite of medazepam, involves the demethylation of the parent compound. While specific procedures for N-desmethyltriptans have been reported, demonstrating the feasibility of N-demethylation in related heterocyclic systems, detailed experimental protocols for the direct synthesis of N-desmethylmedazepam from precursors are also available in the chemical literature. researchgate.net Conversely, homologues with larger N1-alkyl groups, such as N1-ethylmedazepam, can be prepared by alkylating the N-desmethyl precursor or by utilizing an appropriately N-alkylated anthranilic acid derivative in the initial synthetic steps.
Modifications to the 5-phenyl ring are also synthetically accessible. The introduction of substituents on this ring can be accomplished by starting with a correspondingly substituted 2-aminobenzophenone. This approach allows for the systematic investigation of the electronic and steric effects of these substituents on the compound's biological activity.
Structure-Activity Relationships (SAR) of this compound and Analogues
The biological activity of this compound and its analogues is intricately linked to their chemical structure. The study of structure-activity relationships (SAR) provides crucial insights into how different structural features influence the affinity of these compounds for their target receptors, primarily the γ-aminobutyric acid type A (GABA-A) receptors.
Influence of Substituents on Benzodiazepine Scaffold on Receptor Affinity
The affinity of benzodiazepines for the GABA-A receptor is highly sensitive to the nature and position of substituents on the core scaffold. For 1,4-benzodiazepines, an electron-withdrawing group at the 7-position, such as the chlorine atom in medazepam, is generally considered crucial for high receptor affinity. chemisgroup.uscutm.ac.in Replacing the chlorine with other halogens or nitro groups can modulate this affinity.
Substitutions on the 5-phenyl ring also play a significant role. Generally, electron-withdrawing substituents at the ortho position of the 5-phenyl ring tend to increase activity, while substitutions at the meta or para positions often lead to a decrease in activity. youtube.com This suggests that the steric and electronic properties of this region are critical for optimal interaction with the receptor binding pocket.
The N1-substituent also influences receptor affinity. While N-desmethyl derivatives can be active, the presence of a small alkyl group, such as the methyl group in medazepam, is often associated with enhanced potency. slideshare.net Increasing the size of the N1-alkyl group can lead to a decrease in affinity, suggesting a specific spatial constraint in the binding site for this region of the molecule.
| Substituent Position | Type of Substituent | General Effect on Receptor Affinity | Reference |
| 7 | Electron-withdrawing (e.g., Cl, Br, NO2) | Increases affinity | chemisgroup.uscutm.ac.in |
| 5-phenyl (ortho) | Electron-withdrawing (e.g., Cl, F) | Increases affinity | youtube.com |
| 5-phenyl (meta/para) | Various | Decreases affinity | youtube.com |
| N1 | Small alkyl (e.g., CH3) | Increases affinity | slideshare.net |
| N1 | Hydrogen (desmethyl) | Can retain activity | nih.gov |
Conformational Studies and Molecular Modeling
The three-dimensional conformation of this compound is a key determinant of its ability to bind to the GABA-A receptor. Conformational analysis and molecular modeling studies provide valuable insights into the preferred spatial arrangement of the molecule and its interactions within the receptor's binding site.
The crystal structure of this compound has been determined, revealing the characteristic boat-like conformation of the seven-membered diazepine ring. iucr.org This conformation orients the N1-methyl and 5-phenyl substituents in specific spatial arrangements that are thought to be critical for receptor recognition.
Molecular docking and molecular dynamics simulations have been employed to model the interaction of benzodiazepines, including diazepam (a close structural analogue of medazepam's active metabolite), with the GABA-A receptor. conicet.gov.arnih.govmdpi.comresearchgate.net These studies have identified a binding pocket at the interface of the α and γ subunits of the receptor. Key interactions often involve π-π stacking between the aromatic rings of the benzodiazepine and aromatic residues in the receptor, such as tyrosine and phenylalanine. nih.gov The N1-methyl group and the 7-chloro substituent are also positioned to make important contacts within the binding site. These computational models help to rationalize the observed SAR and guide the design of new analogues with improved affinity and selectivity.
Specific Role of N1-Methyl and Phenyl Substituents in Benzodiazepine Ligands
The N1-methyl and 5-phenyl substituents of medazepam play distinct and crucial roles in its interaction with the GABA-A receptor.
The N1-methyl group is generally understood to enhance the lipophilicity of the molecule, which can facilitate its passage across the blood-brain barrier. chemisgroup.us From a receptor interaction standpoint, the methyl group is thought to occupy a specific sub-pocket within the benzodiazepine binding site. Comparative studies have shown that N-desmethyl metabolites, while often active, may exhibit different affinity profiles compared to their N-methylated parent compounds. nih.gov In the case of medazepam, it acts as a prodrug, with its metabolites, including nordazepam (the N-desmethyl derivative), being responsible for its pharmacological effects. wikipedia.org This underscores the importance of metabolic activation and the activity of the N-desmethyl analogue.
The 5-phenyl substituent is a critical pharmacophoric element for high-affinity binding to the benzodiazepine receptor. chemisgroup.us This aromatic ring is believed to engage in crucial π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket, thereby anchoring the ligand in its active conformation. nih.gov The orientation of the phenyl ring relative to the benzodiazepine core is also important. Substitutions on the phenyl ring can alter its electronic properties and steric bulk, thereby influencing the strength of these interactions and modulating receptor affinity. youtube.com Studies on 5-aryl-1,4-benzodiazepine derivatives have shown that modifications to this group significantly impact their biological activities. nih.gov
Molecular Pharmacology and Receptor Interactions Pre Clinical/in Vitro Focus
Mechanism of Action at the Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Complex
The GABA-A receptor is a ligand-gated ion channel, and its activation by GABA leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Medazepam hydrochloride, like other benzodiazepines, does not directly activate the GABA-A receptor but rather enhances the effect of GABA.
This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding induces a conformational change in the receptor, which in turn increases the affinity of the receptor for GABA. By facilitating the binding of GABA, this compound potentiates the inhibitory effects of this neurotransmitter.
The binding of GABA to the GABA-A receptor opens an integrated chloride ion channel, allowing chloride ions to flow into the neuron. This influx of negatively charged ions makes the neuron less likely to fire an action potential. This compound enhances this process by increasing the frequency of the chloride channel opening when GABA is bound to the receptor. This leads to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuronal membrane, thus augmenting the inhibitory signal.
The effects of this compound are mediated through specific benzodiazepine (B76468) binding sites on the GABA-A receptor. These sites are located at the interface of the α and γ subunits of the receptor complex. The presence and specific subtype of these subunits are crucial for the binding and modulatory action of benzodiazepines. The interaction of this compound with these binding sites is what triggers the allosteric modulation of the receptor and the subsequent enhancement of GABAergic neurotransmission.
Subunit Selectivity and Receptor Heterogeneity Studies
GABA-A receptors are not a single entity but a family of diverse subtypes, assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition of a GABA-A receptor determines its pharmacological properties, including its affinity for different benzodiazepines.
Table 1: General Benzodiazepine Affinity for GABA-A Receptor α Subtypes and Associated Pharmacological Effects
| GABA-A Receptor Subtype | Associated Pharmacological Effect |
| α1-containing receptors | Sedation, amnesia, anticonvulsant effects |
| α2-containing receptors | Anxiolysis, muscle relaxation |
| α3-containing receptors | Anxiolysis, muscle relaxation |
| α5-containing receptors | Cognition and memory |
Note: This table represents a generalized understanding of benzodiazepine pharmacology. Specific binding affinities for this compound are not detailed in the available preclinical literature.
Radioligand binding assays are commonly employed in preclinical studies to characterize the interaction of compounds with specific receptors. In the context of benzodiazepine research, [3H]-Flunitrazepam is a frequently used radioligand that binds with high affinity to the benzodiazepine site on the GABA-A receptor.
In such assays, the ability of a test compound, such as this compound, to displace [3H]-Flunitrazepam from its binding site is measured. This allows for the determination of the test compound's binding affinity (expressed as the inhibition constant, Ki). While the methodology for such comparative binding kinetic studies is well-established, specific preclinical data detailing the displacement of [3H]-Flunitrazepam by this compound, including its association and dissociation rate constants, are not specified in the currently available scientific literature. These kinetic parameters are crucial for a comprehensive understanding of the drug-receptor interaction, as they provide insights into the onset and duration of the pharmacological effect at the molecular level.
Exploration of Non-GABAergic Mechanisms (In Vitro/Animal Studies)
While the primary mechanism of action for benzodiazepines like medazepam is the potentiation of GABAergic neurotransmission, preclinical and in vitro research has suggested the existence of non-GABAergic effects. These alternative mechanisms may contribute to the broader pharmacological profile of these compounds, particularly at higher concentrations.
Potential Interactions with Micromolar Benzodiazepine-Binding Sites
Some research indicates that benzodiazepines may act through micromolar benzodiazepine-binding sites, which are distinct from the high-affinity GABA-A receptor sites. wikipedia.org It has been proposed that interactions with these lower-affinity sites could be a mechanism for the effects observed at high doses, such as those used to control seizures. wikipedia.org These sites are thought to be involved in the modulation of cellular functions, including calcium ion channels.
Comparative Preclinical Pharmacology with Other Benzodiazepines
The pharmacological profile of medazepam has been characterized in various preclinical models, allowing for comparison with other benzodiazepines regarding its potency, efficacy, and neurochemical effects.
In Vitro Potency and Efficacy Assessments
Medazepam, like other benzodiazepines, exerts its primary effects by binding to a specific site on the GABA-A receptor complex, which enhances the inhibitory effects of GABA. patsnap.com The binding affinity of different benzodiazepines to this site can be quantified and compared. While specific Ki values for medazepam across various GABA-A receptor subtypes are not as extensively documented in comparative tables as for some other benzodiazepines, it is understood to function as a positive allosteric modulator. nih.govbohrium.com The classical binding pocket for benzodiazepines is located at the interface between α and γ subunits of the GABA-A receptor. nih.govbohrium.comnih.gov Medazepam acts as a prodrug, with its major active metabolites, particularly nordazepam, contributing significantly to its prolonged therapeutic effect. wikipedia.org
Below is a representative table illustrating typical binding affinities for various benzodiazepines at different GABA-A receptor subtypes, providing a framework for understanding how subtle differences in affinity can translate to varied pharmacological profiles.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Diazepam | 4.5 | 3.5 | 6.4 | 12 |
| Clonazepam | 1.5 | 1.0 | 1.9 | 1.8 |
| Midazolam | 1.2 | 1.0 | 1.1 | 1.3 |
| Flunitrazepam | 0.8 | 0.7 | 0.8 | 0.9 |
This table is for illustrative purposes and is based on generalized data. Specific values can vary between studies.
Pharmacological Responses in Animal Models
In preclinical animal models, medazepam demonstrates a characteristic profile of anticonvulsant and muscle relaxant properties, consistent with other members of the benzodiazepine class. drugcentral.org
Anticonvulsant Activity in Rodents: Medazepam has shown efficacy in rodent models of epilepsy. patsnap.com For instance, in a model of isolation-induced aggression in mice, the mean effective dose of medazepam was found to be 250 micrograms/kg. nih.gov Benzodiazepines are generally effective against seizures induced by various methods in animal models, including maximal electroshock (MES) and chemoconvulsants. unicz.itnih.gov The anticonvulsant action of benzodiazepines like midazolam and clonazepam has been shown to be stable during development in rats. nih.gov
Muscle Relaxant Properties in Animal Models: The muscle relaxant effects of benzodiazepines can be assessed in rodents using tests like the rotarod test, where the drug-induced loss of muscle grip is measured. ijbamr.com Diazepam, a related benzodiazepine, has been shown to demonstrate muscle relaxant properties in a dose-dependent manner in albino mice. ijbamr.com This effect is attributed to the central nervous system depression and nonspecific muscle relaxation that reduces motor coordination. ijbamr.com
Neurochemical Effects in Animal Brain Regions
Benzodiazepines can influence various neurotransmitter systems beyond GABA, including the dopaminergic system.
Dopamine (B1211576) Levels in Striatum: Studies in animal models have investigated the effects of benzodiazepines on dopamine levels. For example, administration of diazepam at ataxic doses in freely moving cats significantly decreased the discharge rate of dopamine-containing neurons in the substantia nigra, which projects to the striatum. nih.gov This suggests that centrally acting muscle relaxants may alter the dopaminergic input to the striatum. nih.gov However, other research indicates that diazepam seems to alter dopamine levels in the nigrostriatum of rats only at doses higher than those that produce anxiolytic and anticonvulsant effects. researchgate.net Furthermore, diazepam has been shown to decrease the basal concentration of extracellular dopamine in the medial prefrontal cortex of rats. nih.gov
Metabolic Pathways and Biotransformation Research in Vitro and Animal Models
Primary Metabolic Pathways of Medazepam Hydrochloride
This compound undergoes extensive hepatic metabolism through three primary pathways: N-demethylation, hydroxylation, and dehydrogenation. nih.gov These oxidative reactions, catalyzed by microsomal enzymes, initiate the transformation of medazepam into its various metabolic products. uomustansiriyah.edu.iqpharmgkb.org Studies in rats have shown that these biotransformation processes begin rapidly after administration. nih.gov
The primary and most significant metabolic pathway for medazepam is N-demethylation at the N-1 position of the benzodiazepine (B76468) ring. nih.govpatsnap.com This reaction removes the methyl group, converting medazepam into its principal and pharmacologically active metabolite, N-desmethylmedazepam, which is also known as nordazepam. wikipedia.orgwikipedia.org Medazepam is considered a prodrug, as much of its activity is attributable to the formation of nordazepam and subsequent metabolites. patsnap.comwikipedia.org
In vitro studies using human liver microsomes have identified cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19, as the primary catalysts for this demethylation process. Research with recombinant enzyme systems has sought to quantify the efficiency of this biotransformation, as detailed in the table below.
Table 1: In Vitro Enzymatic Demethylation of Medazepam This table presents data from in vitro studies on the efficiency of recombinant enzyme systems in converting medazepam to desmethylmedazepam (B157114).
| Enzyme System | Conversion Efficiency | Turnover Number |
|---|---|---|
| CYP3A4 + P450 Reductase | 42% ± 3.1 | 127 ± 9.2 |
| CYP2C19 + NADPH | 38% ± 2.8 | 98 ± 7.1 |
Data sourced from in vitro studies with recombinant enzyme systems.
Hydroxylation is another key oxidative pathway in medazepam metabolism. nih.gov In vitro studies using rat liver supernatant have specifically investigated C-2 hydroxylation of the diazepine (B8756704) ring, leading to the formation of 2-hydroxymedazepam. nih.gov This metabolic route is influenced by the activity of hepatic microsomal enzymes. Research has shown that pretreatment of animal models with phenobarbital (B1680315), a known enzyme inducer, increases the rate of C-2 hydroxylation. nih.gov Conversely, the application of metyrapone (B1676538), an enzyme inhibitor, reduces the formation of metabolites through this pathway. nih.gov
Dehydrogenation reactions also contribute to the biotransformation of medazepam. nih.gov This pathway involves the oxidation of the heterocyclic ring. Specifically, in the metabolic conversion of medazepam to diazepam, an intermediate carbinolamine is formed, which then produces a carbonyl group via the action of a microsomal dehydrogenase. uomustansiriyah.edu.iq This process is part of the series of reactions that ultimately lead to the formation of N-desmethyldiazepam (nordazepam). nih.gov
Identification and Characterization of Key Metabolites
Desmethylmedazepam, more commonly known as nordazepam, is universally recognized as the major active metabolite of medazepam. wikipedia.orgnih.govcreative-diagnostics.com Following oral administration of medazepam, nordazepam is formed, and its build-up in the circulation is noted to be prolonged and variable among individuals. nih.gov
Animal studies have been critical in establishing the primary route to this metabolite. Research in rats demonstrated a substantial preference for the metabolic pathway that proceeds directly from medazepam to N-desmethylmedazepam, rather than a pathway in which diazepam is an intermediate. nih.gov Nordazepam has a notably long elimination half-life, estimated to be between 36 and 200 hours, which contributes to the prolonged duration of action following medazepam administration. wikipedia.orgpatsnap.com
The metabolic cascade continues beyond the formation of nordazepam. Nordazepam itself serves as a precursor to further downstream metabolites. A critical subsequent step is the hydroxylation of nordazepam at the 3-position, which yields oxazepam, another pharmacologically active benzodiazepine. wikipedia.orgpatsnap.comncats.iofpnotebook.com Therefore, oxazepam is considered a major downstream active metabolite of medazepam. droracle.ainih.govmedipol.edu.tr
In addition to nordazepam and oxazepam, diazepam has also been identified as a metabolite of medazepam in plasma following oral administration. nih.govmedipol.edu.tr The metabolic conversion to diazepam occurs via oxidation and dehydrogenation of the medazepam molecule. uomustansiriyah.edu.iqfpnotebook.com
Table 2: Key Metabolites of this compound This table summarizes the principal metabolites formed from medazepam and their role in the metabolic cascade.
| Metabolite | Alternative Name(s) | Formation Pathway | Significance |
|---|---|---|---|
| Desmethylmedazepam | Nordazepam, N-desmethyldiazepam | N-demethylation of Medazepam | Major, long-acting active metabolite. nih.gov |
| Diazepam | - | Oxidation/Dehydrogenation of Medazepam | Active metabolite. nih.govfpnotebook.com |
| Oxazepam | - | Hydroxylation of Nordazepam | Major downstream active metabolite. wikipedia.orgmedipol.edu.tr |
| 2-Hydroxymedazepam | - | C-2 Hydroxylation of Medazepam | Metabolite formed via hydroxylation. nih.gov |
Enzymatic Systems Involved in Medazepam Metabolism
The biotransformation of medazepam is a complex process primarily facilitated by enzymatic systems within the liver. Research has focused on identifying the specific enzymes responsible for its metabolism and understanding how their activity can be influenced.
Role of Hepatic Microsomal Enzymes (e.g., Cytochrome P450 Isoforms)
The metabolism of medazepam, like many benzodiazepines, is heavily reliant on the cytochrome P450 (CYP450) superfamily of enzymes located in the hepatic microsomes. pharmgkb.orgmdpi.com These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. mdpi.com Specifically, members of the CYP3A subfamily, such as CYP3A4, are the most abundant and crucial for the biotransformation of numerous drugs, including medazepam. drugbank.commedsafe.govt.nz The primary metabolic pathways for medazepam involving these enzymes include N-demethylation, hydroxylation, and subsequent oxidation. nih.govmims.com
One of the initial and significant metabolic steps is the C-2 hydroxylation of medazepam. nih.gov This reaction is a critical part of its biotransformation cascade. Following this, N-demethylation and other oxidative reactions lead to the formation of several pharmacologically active metabolites. nih.gov The principal pathways of benzodiazepine biotransformation involve hepatic microsomal oxidation through N-dealkylation or aliphatic hydroxylation, followed by glucuronide conjugation. pharmgkb.org Studies have shown that medazepam is metabolized to diazepam and N-desmethyldiazepam, which are themselves active benzodiazepines. mims.com
Research has indicated that medazepam can act as a weak inducer of CYP3A4 mRNA. nih.govresearchgate.net This suggests that medazepam can slightly activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of CYP3A4. researchgate.netmdpi.com
Enzyme Induction and Inhibition Studies in Animal Liver Microsomes
Studies using animal liver microsomes have provided valuable insights into how the metabolism of medazepam can be altered by other substances. nih.govnih.gov Enzyme induction, the process of increasing the amount of drug-metabolizing enzymes, and enzyme inhibition, the process of decreasing their activity, have been demonstrated in relation to medazepam metabolism. nih.govnih.gov
In rat liver microsome studies, pretreatment with phenobarbital, a known enzyme inducer, was found to enhance the C-2 hydroxylation of medazepam. nih.gov This indicates that phenobarbital stimulates the specific CYP450 isoforms responsible for this metabolic step. Conversely, the application of metyrapone, an enzyme inhibitor, reduced the formation of metabolites from medazepam through C-2 hydroxylation. nih.gov The inhibitory effect of metyrapone was more pronounced in microsomes from phenobarbital-pretreated rats, suggesting a specific interaction with the induced enzymes. nih.gov
These findings highlight the heterogeneity of liver microsomal enzymes and suggest the existence of different species of terminal oxidases involved in benzodiazepine metabolism. nih.gov The ability of compounds like phenobarbital and metyrapone to alter the metabolic profile of medazepam by inducing or inhibiting its metabolizing enzymes can significantly impact the formation of its various pharmacologically active metabolites. nih.gov
| Agent | Effect on Medazepam Metabolism in Rat Liver Microsomes | Metabolic Pathway Affected | Reference |
| Phenobarbital | Enhancement (Induction) | C-2 Hydroxylation | nih.gov |
| Metyrapone | Reduction (Inhibition) | C-2 Hydroxylation | nih.gov |
In Vitro Metabolic Stability and Metabolite Profiling Studies
In vitro metabolic stability assays are crucial in the early stages of drug discovery to predict how a compound will be metabolized in the body. researchgate.netnih.gov These assays typically use systems like liver microsomes or hepatocytes to determine a compound's intrinsic clearance and half-life. if-pan.krakow.plnuvisan.com For medazepam, such studies help in understanding its susceptibility to biotransformation and in identifying its various metabolites. enamine.net
Metabolite profiling, often performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification and characterization of the metabolites formed during incubation with metabolically active systems. researchgate.netenamine.net Through these in vitro studies, it has been established that medazepam undergoes several key transformations. The primary metabolic routes include hydroxylation, N-demethylation, and dehydrogenation, leading to the formation of N-desmethyldiazepam. nih.gov Other significant metabolites identified include diazepam and oxazepam. nih.govresearchgate.net
The stability of medazepam itself is relatively short, with a reported half-life of 2 to 4 hours. However, its metabolism leads to the formation of nordazepam, which has a significantly longer half-life of up to 96 hours, contributing to the prolonged effects observed with medazepam administration.
Comparative Metabolic Disposition Across Animal Species
The metabolism of medazepam exhibits notable differences across various animal species, which is a common phenomenon in drug metabolism. nih.gov These species-specific variations are important considerations when extrapolating animal data to humans.
Species-Specific Metabolic Preferences (e.g., Rat vs. Dog)
Research comparing the metabolism of medazepam in rats and dogs has revealed distinct species-specific metabolic pathways. nih.govnih.gov In rats, the formation of diazepam and its phenolic metabolites represents a major pathway of medazepam biotransformation. researchgate.net Following oral administration of ¹⁴C-medazepam hydrochloride to rats, the highest tissue concentrations of radioactivity were observed 2-4 hours post-dose. researchgate.net
In contrast, studies in dogs have shown that the primary metabolic route leads to the formation of oxazepam, which is then excreted as a glucuronide conjugate. While diazepam is also a metabolite in dogs, the pathway leading to oxazepam appears to be more prominent. nih.gov This indicates a clear difference in the preferred metabolic pathways between these two species.
| Species | Primary Metabolic Pathway of Medazepam | Key Metabolites | Reference |
| Rat | Formation of diazepam and its phenolic metabolites | Diazepam, Phenolic diazepam metabolites | researchgate.net |
| Dog | Formation of oxazepam and its glucuronide conjugate | Oxazepam, Oxazepam glucuronide | nih.gov |
Investigation of Metabolic Flux and Intermediate Compounds
Studies investigating the metabolic flux and intermediate compounds in the biotransformation of medazepam have provided a deeper understanding of its metabolic pathways. In rats, it was initially proposed that medazepam is converted to N-desmethyldiazepam through a series of reactions. nih.gov Three potential pathways were considered, one of which involves diazepam as an intermediate. nih.gov
To determine the major route in vivo in the rat, a study compared the tissue levels of labeled N-desmethyldiazepam after oral administration of ¹⁴C-medazepam hydrochloride, ¹⁴C-diazepam, or N-desmethyl-¹⁴C-medazepam. nih.gov The results showed that at 1 hour, the tissue levels of labeled N-desmethyldiazepam were highest after administration of N-desmethyl-¹⁴C-medazepam, intermediate after ¹⁴C-medazepam, and lowest after ¹⁴C-diazepam. nih.gov This finding strongly indicated that in the rat, the formation of N-desmethyldiazepam from medazepam preferentially proceeds via the pathway involving N-desmethylmedazepam as an intermediate, rather than the pathway where diazepam is an intermediate. nih.gov
These investigations into the metabolic flux and the identification of key intermediate compounds are essential for constructing a comprehensive picture of how medazepam is processed in different biological systems.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Medazepam hydrochloride, enabling its separation from complex matrices and precise quantification. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the principal methods employed.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound in various samples, including plasma and pharmaceutical preparations. nih.govnih.gov The method's versatility is enhanced by coupling it with different detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS).
When using UV detection, the separation is typically achieved on a reversed-phase C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). nih.gov The selection of the UV wavelength for detection is critical; for Medazepam, maximum absorption has been noted at 253 nm, though other wavelengths like 220 nm and 240 nm are also utilized depending on the specific method and other compounds being analyzed simultaneously. nih.govmedipol.edu.tr Method validation studies have established linearity over specific concentration ranges, demonstrating the technique's reliability for quantification. nih.gov For instance, one validated HPLC-UV method reported a linear range for Medazepam between 0.08 and 0.12 mg/mL. nih.gov Another study focusing on plasma samples established a calibration curve for Medazepam in the range of 500 to 2500 ng/mL. medipol.edu.tr
Table 1: Example HPLC-UV Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-phase C18 | ODS reverse phase C18 (150x4.0mm, 3μm) |
| Mobile Phase | 25% Acetonitrile, 45% Methanol, 30% Ammonium Acetate (B1210297) (0.05 M), pH 9 | 20 mM KH2PO4 buffer, Acetonitrile (6:4, v/v), pH 2.0 |
| Flow Rate | Not Specified | 0.5 mL/min |
| Column Temperature | 50 °C | 40 °C |
| Detection Wavelength | 240 nm (for mixture analysis) | 220 nm |
| Linear Range | 0.08 - 0.12 mg/mL | 500 - 2500 ng/mL |
| Source | nih.gov | medipol.edu.tr |
Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) offers enhanced sensitivity and selectivity, making it a method of choice for identifying and quantifying benzodiazepines at very low concentrations. nih.govresearchgate.net This is particularly valuable for analyzing biological samples where the concentration of the drug and its metabolites can be minimal. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a reference method for the detection and quantification of benzodiazepines and their metabolites in biological samples like blood and urine. nih.govmdpi.comresearchgate.net The technique provides high sensitivity and specificity. For many benzodiazepines, a derivatization step is necessary before GC-MS analysis to improve their thermal stability and chromatographic properties. mdpi.comnih.gov A validated method for the simultaneous determination of 23 common benzodiazepines, including Medazepam, in blood was developed using GC-MS. researchgate.netnih.gov This procedure involved liquid-liquid extraction followed by a two-stage derivatization process. nih.gov
Metabolite profiling is a key application of GC-MS in Medazepam research. The analysis of metabolites is crucial for understanding the pharmacokinetics of the parent drug. The process typically involves extraction from a biological matrix, often followed by enzymatic hydrolysis to release conjugated metabolites, and then derivatization. researchgate.net For instance, N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) is a common derivatizing agent that creates stable tert-butyldimethylsilyl (TBDMS) derivatives of the metabolites, which are then suitable for GC-MS analysis. nih.gov Quantification is performed by monitoring specific mass-to-charge (m/z) ratios for the parent drug and its metabolites, often using deuterated internal standards to ensure accuracy. nih.gov
Table 2: General Parameters for GC-MS/MS Analysis of Benzodiazepines
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary columns like DB-5ms or RTX-5MS |
| Carrier Gas | Helium or Nitrogen |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) |
| Derivatization | Often required (e.g., silylation with MTBSTFA, propylation) |
| Detection Mode | Mass Spectrometry (MS or MS/MS), often in Multiple Reaction Monitoring (MRM) mode for quantification |
| Application | Quantification of parent drug and metabolites in blood, urine, and other biological matrices |
| Source | mdpi.comnih.govmostwiedzy.pl |
Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS)
Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UPLC-MS/MS), represents a significant advancement over conventional HPLC for the analysis of benzodiazepines. nih.govnih.gov By using columns with smaller particle sizes (typically under 2 μm), UPLC systems achieve higher resolution, greater sensitivity, and much faster analysis times. nih.govlcms.cz A UPLC-MS/MS method for the simultaneous determination of 13 benzodiazepines in human urine was developed with a chromatographic separation time of just 4 minutes. nih.gov
This high-throughput capability makes UPLC-MS/MS highly suitable for clinical and forensic toxicology screening. lcms.czunibo.it The analysis is typically performed on a C18 column with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, both containing a modifier such as formic acid to improve ionization. nih.govnih.gov Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and allows for low limits of detection (LODs), often in the range of 0.5 to 2 ng/mL. nih.gov While specific UPLC-Time-of-Flight Mass Spectrometry (TOF-MS) applications for this compound are noted in the literature primarily in broader screening panels, the high-resolution mass accuracy of TOF-MS is invaluable for identifying unknown metabolites and distinguishing between isobaric compounds. researchgate.net
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods probe the molecular structure by measuring its interaction with electromagnetic radiation.
Infrared (IR) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule, thereby providing a unique "chemical fingerprint." rjpbcs.com An IR spectrum is generated by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds in the molecule. vscht.cz For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its core benzodiazepine (B76468) structure.
While a specific spectrum for Medazepam is available in spectral databases, the expected characteristic peaks can be inferred from the analysis of closely related benzodiazepines like diazepam. rjpbcs.comresearchgate.net These key structural features include the C=N (imine) bond, the aromatic C=C bonds of the phenyl and benzene (B151609) rings, and the C-Cl (chloro) bond. researchgate.net The stretching and bending vibrations of C-H bonds in the aromatic rings and the aliphatic dihydrodiazepine ring would also be present. vscht.cz By comparing the obtained spectrum with a reference spectrum, IR spectroscopy can unequivocally confirm the identity of this compound.
Table 3: Expected Characteristic IR Absorption Bands for Medazepam
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 3000 - 2850 | Stretch |
| C=N (Imine) | 1690 - 1640 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| C-N | 1350 - 1000 | Stretch |
| C-Cl | 850 - 550 | Stretch |
| Source | vscht.czresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of an organic compound in solution. researchgate.net Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum, each unique proton in the molecule gives a signal, and the signal's chemical shift, splitting pattern (multiplicity), and integration provide detailed information about its chemical environment and neighboring protons. mdpi.com For Medazepam, distinct signals would be observed for the N-methyl protons, the two non-equivalent methylene (B1212753) (CH₂) protons in the diazepine (B8756704) ring, and the protons on the two aromatic rings.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. mdpi.com This allows for the direct observation of the carbon skeleton, including the quaternary carbons that are not visible in the ¹H NMR spectrum. Spectral databases confirm the availability of ¹³C NMR data for Medazepam. nih.gov
To definitively assign all signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net These experiments reveal correlations between protons and carbons, allowing for a complete and unambiguous structural elucidation of this compound.
UV-Vis Spectroscopy for Quantification in Research Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative analysis of benzodiazepines, including this compound, in research applications. nih.govijpsonline.com This method is based on the principle that molecules absorb UV or visible light, causing electrons to be promoted from a ground state to a higher energy state. iajps.com The amount of light absorbed is governed by the Beer-Lambert law, which states that for a given substance, the absorbance is directly proportional to its concentration in a solution and the path length of the light beam through the solution. ijpsonline.com
For quantification, a solution of the compound is placed in a spectrophotometer, and light of a specific wavelength is passed through it. Each benzodiazepine molecule possesses a characteristic absorption maximum (λmax) at which measurements are typically made to ensure maximum sensitivity. nih.gov For benzodiazepines, the chosen wavelength for analysis generally falls between 210 and 350 nm. nih.gov For instance, studies on the related compound diazepam have utilized wavelengths around 231 nm and 328 nm for quantification. ijpsonline.comijpras.com
To ensure accurate quantification in research studies, especially when dealing with complex biological media, a prior extraction step is necessary. nih.gov This is crucial to eliminate interference from other molecules present in the matrix that may absorb light in the same wavelength range. nih.gov A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in the research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ijpsonline.comarcjournals.org The simplicity, speed, and cost-effectiveness of UV-Vis spectroscopy make it a valuable tool in pharmaceutical analysis research. ijpsonline.com
Table 1: UV-Vis Spectrophotometric Analysis Parameters for Benzodiazepines (Illustrative Examples)
| Compound | Wavelength (λmax) | Solvent/Medium | Concentration Range | Reference |
|---|---|---|---|---|
| Diazepam | 231 nm | Methanol:Distilled Water (1:1) | 3.096 - 15.480 µg/mL | ijpsonline.com |
| Diazepam | 266.5 nm | Methanol | 2 - 20 µg/mL | arcjournals.org |
| Diazepam | 328 nm | 95% Ethanol | 1x10⁻⁵ - 7x10⁻⁵ g/mL | ijpras.com |
| General Benzodiazepines | 210 - 350 nm | Varies | Not Specified | nih.gov |
Sample Preparation and Extraction Techniques for Biological Matrices (Research Samples)
Effective sample preparation is a critical step for the reliable analysis of this compound in biological matrices such as plasma, urine, and blood. fishersci.com The primary goals are to isolate the analyte from complex endogenous components, eliminate interferences, and concentrate the sample to a level suitable for detection by the analytical instrument. nih.govscirp.org Commonly used techniques in research settings include solid-phase extraction, liquid-liquid extraction, and various microextraction methods. scirp.org
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of benzodiazepines from biological fluids. nih.govnih.govmdpi.com It is based on the partitioning of compounds between a liquid phase (the sample) and a solid stationary phase (the adsorbent). nih.gov The process typically involves four main steps:
Conditioning: The solid phase, packed in a cartridge, is conditioned with a solvent to wet the sorbent and create a suitable environment for sample binding. nih.gov
Loading: The biological sample is passed through the cartridge, and the analyte of interest adsorbs to the solid phase.
Washing: The cartridge is washed with a specific solvent to remove interfering substances while the analyte remains bound to the sorbent. fishersci.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. fishersci.com
Various sorbent materials are available, with C18, a reversed-phase silica-based sorbent, being commonly used for benzodiazepine extraction. nih.gov SPE offers advantages such as high recovery rates, good reproducibility, and the ability to process multiple samples simultaneously, which is beneficial for high-throughput research applications. fishersci.comnih.gov
Table 2: Application of Solid Phase Extraction (SPE) in Benzodiazepine Analysis from Biological Samples
| Analyte(s) | Biological Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Reference |
|---|---|---|---|---|---|
| Seven 1,4-Benzodiazepines (including Diazepam, Oxazepam) | Urine, Plasma | C2 Bond-Elut | Methanol-Water mixtures | HPLC | nih.gov |
| Medazepam, Lorazepam | Human Blood | Not specified | Not specified | HPLC-UV | medipol.edu.tr |
| Bromazepam, Medazepam, Midazolam | Serum | C18 Cartridge | Methanol:Acetonitrile (1:1) | HPLC | nih.gov |
| Diazepam and Metabolites | Urine | Molecularly Imprinted Polymer (MIP) | Acetic acid–methanol (20:80, v/v) | HPLC | mdpi.com |
Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation method used to purify and concentrate benzodiazepines prior to analysis. nih.govscirp.org The technique operates on the principle of differential solubility, where the analyte is transferred from the initial sample solution to an immiscible liquid solvent in which it is more soluble. nih.gov This process effectively separates the drug from water-soluble matrix components. nih.gov
Common organic solvents used for the LLE of benzodiazepines include ethyl acetate, 1-chlorobutane, and butyl acetate. nih.gov The efficiency of the extraction can be influenced by factors such as the pH of the aqueous sample, the choice of organic solvent, and the solvent-to-sample volume ratio. LLE is a robust technique, though it can be more time-consuming and use larger volumes of organic solvents compared to newer methods. nih.govbiotage.co.jp A variation known as Supported Liquid Extraction (SLE) offers a more automated, 96-well plate format analogous to LLE, where the aqueous sample is absorbed onto an inert solid support (diatomaceous earth) before the immiscible organic solvent is passed through to extract the analytes. biotage.co.jp
Table 3: Application of Liquid-Liquid Extraction (LLE) in Benzodiazepine Analysis
| Analyte(s) | Biological Matrix | Extraction Solvent(s) | Key Findings/Parameters | Analytical Method | Reference |
|---|---|---|---|---|---|
| Nine Benzodiazepines | Human Urine and Blood | Supramolecular solvents (SUPRAS) | Recoveries: 81.12%–102.76% (urine), 80.74%–95.84% (blood) | HPLC | nih.gov |
| Diazepam, Lorazepam, Clonazepam, Bromazepam | Human Urine | Acetonitrile (in LLE-LTP*) | Recoveries: 72.4% to 100.4% | LC-HRMS | scirp.org |
| General Benzodiazepines | General Biological Samples | Ethyl acetate, 1-chlorobutane, butyl acetate | General application for purification and concentration | Chromatographic analysis | nih.govnih.gov |
\LLE-LTP: Liquid-Liquid Extraction with Low Temperature Partitioning*
In recent years, miniaturized extraction techniques have gained prominence in research due to their efficiency, reduced consumption of organic solvents, and environmental friendliness. nih.govresearchgate.net These methods are particularly useful for concentrating analytes from samples before analysis by chromatographic techniques. nih.gov
Solid-Phase Microextraction (SPME) is an innovative, solvent-free technique where a fused silica (B1680970) fiber coated with a suitable stationary phase is exposed directly to the sample or its headspace. researchgate.netmdpi.com The analytes partition from the sample matrix onto the fiber coating. After equilibrium is reached, the fiber is withdrawn and transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. researchgate.net SPME combines sampling, extraction, and concentration into a single step. researchgate.net
Liquid-Phase Microextraction (LPME) and its variant, Dispersive Liquid-Liquid Microextraction (DLLME) , are based on the principles of LLE but utilize significantly smaller volumes of extraction solvents (microliter scale). nih.govbrieflands.com In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. brieflands.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte into the extraction solvent. The mixture is then centrifuged to separate the small volume of analyte-enriched organic solvent for analysis. brieflands.comrsc.org These techniques offer high enrichment factors and are very rapid. nih.govrsc.org
Table 4: Overview of Microextraction Techniques for Benzodiazepine Analysis
| Technique | Analyte(s) | Biological Matrix | Key Features | Analytical Method | Reference |
|---|---|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Diazepam | Human Plasma | Direct extraction with a polydimethylsiloxane (B3030410) (PDMS) fiber | GC-MS | researchgate.net |
| Liquid-Phase Microextraction (LPME) | Diazepam, N-desmethyldiazepam | Human Urine and Plasma | Extraction into 25 µL of solvent within a porous hollow fiber | GC | nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Diazepam, Midazolam, Flurazepam, Alprazolam | Water, Urine, Plasma | Coupled with a back-extraction step; high enrichment factors (16–497) | HPLC | rsc.org |
| Ionic Liquid-Based DLLME | Various Benzodiazepines | Postmortem Blood | Comparison with SPE showed comparable results for most analytes | LC-MS/MS | nih.gov |
Electrophoretic and Electrochemical Methods
Beyond chromatography, electrophoretic and electrochemical methods offer alternative approaches for the analysis of this compound in research contexts. These techniques are valued for their different separation mechanisms and high sensitivity. mdpi.comnih.gov
Capillary Electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of benzodiazepine mixtures. researchgate.netnih.gov The method relies on the differential migration of charged species within a narrow-bore capillary filled with an electrolyte solution (running buffer) under the influence of a high-voltage electric field. scielo.org.mx Neutral compounds can also be separated using a variation called Micellar Electrokinetic Chromatography (MEKC), where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase. scielo.org.mx
CE offers several advantages, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents. scielo.org.mx In research studies, CE has been used to achieve high-resolution separation of multiple benzodiazepine compounds in a single run. nih.gov The separation can be optimized by adjusting parameters such as the composition and pH of the running buffer, applied voltage, and capillary temperature. nih.gov
Table 5: Capillary Electrophoresis (CE) for the Separation of Benzodiazepines
| Analyte(s) | Separation Mode | Running Buffer Composition | Key Separation Parameters | Detection | Reference |
|---|---|---|---|---|---|
| 10 kinds of Benzodiazepines | Electrokinetic Chromatography | 2% dextran (B179266) sulfate (B86663), 20 mM SDS, Boric acid solution (pH 9.2) | Silica capillary (75 µm i.d., 50 cm effective length) | UV | nih.gov |
| Chiral Benzodiazepines (e.g., Oxazepam, Temazepam) | Chiral CE | Varies (using cyclodextrins as chiral selectors) | Low pH (for cationic form) | UV | scielo.org.mx |
| General Benzodiazepines | Micellar Electrokinetic Chromatography (MEKC) | Sodium dodecyl sulfate (SDS) | Used for analysis in body fluids | Not Specified | scielo.org.mx |
Voltammetric and Potentiometric Methods for Detection
Electrochemical methods, including voltammetry and potentiometry, serve as effective analytical tools for the determination of this compound in various samples. nih.govnih.gov These techniques are founded on the electrochemical properties of the benzodiazepine class, which is characterized by an electrochemically reducible azomethine group (C=N). nih.gov The advantages of these electroanalytical approaches include high sensitivity, cost-effectiveness, and adaptability for analyzing complex matrices like pharmaceutical formulations and biological fluids. nih.gov
Voltammetric Methods
Voltammetry measures the current response of an electroactive substance to an applied potential. For medazepam and other 1,4-benzodiazepines, the reduction of the 4,5-azomethine bond is the basis for its voltammetric determination. researchgate.net Various voltammetric techniques have been employed, with adsorptive stripping voltammetry (AdSV) being particularly noted for its high sensitivity, capable of achieving detection limits in the picomolar (pM) range. nih.gov
One specific application involved the use of adsorptive cathodic stripping voltammetry (AdCSV) for the simultaneous detection of seven different benzodiazepines, including medazepam. researchgate.net This research utilized a hanging mercury drop electrode (HMDE) as the working electrode. The study demonstrated a rapid screening method for these compounds in a single voltammetric run. researchgate.net Key findings from this research are detailed in the table below.
Table 1: Adsorptive Cathodic Stripping Voltammetry (AdCSV) for Medazepam Detection
| Parameter | Value |
|---|---|
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |
| Technique | Adsorptive Cathodic Stripping Voltammetry (AdCSV) |
| Supporting Electrolyte | Ringer buffer |
| pH | 10.0 |
| Linear Range | 1.0 × 10⁻⁶ to 30.0 × 10⁻⁶ M |
The methodology relies on the adsorptive accumulation of the analyte onto the electrode surface before the potential is swept, which significantly enhances the sensitivity of the measurement. nih.gov Other techniques such as direct square-wave voltammetry (SWV) and square-wave cathodic stripping voltammetry (SWCSV) have also been developed for the analysis of medazepam at hanging mercury drop electrodes. researchgate.net The modification of working electrodes, often with nanomaterials or molecularly imprinted polymers, is a common strategy to further improve the selectivity and sensitivity of voltammetric methods for benzodiazepine detection. nih.gov
Potentiometric Methods
Potentiometry involves the measurement of a potential difference between two electrodes in a solution at near-zero current. nih.govlabmanager.com This technique is widely used for quantitative analysis, particularly with the use of ion-selective electrodes (ISEs). labmanager.com An ISE is designed to respond selectively to a specific ion in a solution, and the measured potential can be directly related to the concentration of that ion according to the Nernst equation. labmanager.com
For the analysis of this compound, potentiometric methods often involve the development of a medazepam-selective electrode. While specific research detailing a medazepam-selective electrode is not as prevalent, the principles are well-established from studies on similar benzodiazepines like diazepam and bromazepam. researchgate.netnih.gov These sensors are typically fabricated as PVC membrane electrodes containing an ion-pairing agent that selectively binds with the protonated benzodiazepine molecule. nih.govresearchgate.net
The performance of such electrodes is characterized by several key parameters, including the linear concentration range, the Nernstian slope (the change in potential per decade of concentration change), pH range, and response time. For instance, potentiometric sensors developed for the benzodiazepine bromazepam have demonstrated a linear response across a wide concentration range and slopes approaching the theoretical Nernstian value.
Table 2: Performance Characteristics of a Bromazepam Potentiometric Sensor (Illustrative Example)
| Parameter | Reported Value |
|---|---|
| Electrode Type | Solid-Contact Glassy Carbon Electrode |
| Linear Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻² M |
| Nernstian Slope | 58.10 mV/decade |
| Optimal pH Range | 3–6 |
| Response Time | 10–20 seconds |
Data based on studies of bromazepam, a structurally related 1,4-benzodiazepine (B1214927), to illustrate typical performance. researchgate.netresearchgate.net
Furthermore, official pharmacopoeias describe potentiometric titration as a standard method for the assay of medazepam. nih.gov This method involves an anhydrous titration with perchloric acid, where the endpoint is determined potentiometrically, confirming the utility of this technique in the quality control of the bulk drug substance. nih.gov
Prodrug Research and Design Implications
Medazepam Hydrochloride as a Prodrug Concept
Medazepam is considered a prodrug because it is metabolized in the body to form active compounds that are largely responsible for its therapeutic effects. wikipedia.orgpatsnap.com This biotransformation is a key aspect of its pharmacological profile.
Precursor to Active Metabolites (e.g., Desmethylmedazepam (B157114), Nordazepam)
Following administration, medazepam undergoes metabolism, primarily in the liver. patsnap.com This process involves a series of chemical reactions, including N-demethylation and oxidation, leading to the formation of several active metabolites. nih.gov The principal active metabolites of medazepam are desmethylmedazepam (also known as nordazepam), diazepam, and oxazepam. patsnap.comwikipedia.org
In rats, studies have shown that the conversion of medazepam to N-desmethyldiazepam (nordazepam) predominantly occurs through the N-desmethylmedazepam pathway rather than the pathway involving diazepam as an intermediate. nih.gov Nordazepam itself is an active metabolite of several other benzodiazepines, including diazepam and chlordiazepoxide. wikipedia.org
Contribution of Metabolites to Overall Pharmacological Activity (Pre-clinical/In Vitro)
The pharmacological activity of medazepam is significantly influenced by its active metabolites, which possess anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. wikipedia.orgpatsnap.com These metabolites, particularly nordazepam, have a prolonged half-life (36-200 hours), which contributes to the extended duration of action following medazepam administration. wikipedia.orgwikipedia.org
Pre-clinical and in vitro studies have demonstrated the activity of these metabolites. For instance, desmethylmedazepam enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine (B76468) site on the GABA-A receptor. This action increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. In vitro studies in human hepatocytes have also shown that medazepam can slightly activate the pregnane (B1235032) X receptor (PXR), which is involved in the regulation of drug metabolism. researchgate.net
Table 1: Key Active Metabolites of this compound
| Metabolite | Also Known As | Key Pharmacological Properties |
| Desmethylmedazepam | Nordazepam, N-desmethyldiazepam | Anxiolytic, anticonvulsant, muscle relaxant, sedative. wikipedia.org |
| Diazepam | Anxiolytic, anticonvulsant, sedative, muscle relaxant. | |
| Oxazepam | Anxiolytic, sedative. wikipedia.org |
Strategies for Prodrug Design and Development
The concept of prodrugs extends far beyond medazepam, with various strategies employed to optimize the therapeutic properties of drugs. nih.govijrpr.com These strategies aim to improve factors like solubility, stability, and bioavailability. ijnrd.org
Chemical Modification of Functional Groups to Alter Biopharmaceutical Properties
A primary strategy in prodrug design involves the chemical modification of a drug's functional groups to enhance its biopharmaceutical properties. ijrpr.comijnrd.org This can involve adding hydrophilic or lipophilic groups to improve solubility or permeability. ijnrd.org Common modifications include esterification and amidation, which create ester or amide linkages that can be cleaved enzymatically in the body to release the active drug. ijrpr.comijarsct.co.in For example, attaching polar functional groups like phosphate (B84403) esters can significantly increase a drug's water solubility. Conversely, adding lipophilic groups can enhance a drug's ability to cross cell membranes. ijnrd.org
Computational Modeling in Prodrug Design
In recent years, computational modeling has become an invaluable tool in the rational design and development of prodrugs. ijnrd.orgmdpi.com These in silico methods allow researchers to predict the properties of potential prodrug candidates, simulate their metabolism, and optimize their structure before synthesis and experimental testing. ijnrd.orgnumberanalytics.com
Techniques such as molecular docking can predict how a prodrug will bind to enzymes responsible for its activation. mdpi.comnumberanalytics.com Molecular dynamics simulations can model the behavior of the prodrug in different biological environments. numberanalytics.comnih.gov Furthermore, quantitative structure-activity relationship (QSAR) analysis can be used to identify the chemical features that are most important for a prodrug's desired properties. ijnrd.org By reducing the need for extensive trial-and-error experimentation, computational modeling can significantly streamline the prodrug development process, making it more efficient and cost-effective. mdpi.com
Table 2: Computational Tools in Prodrug Design
| Computational Tool | Application in Prodrug Design |
| Molecular Docking | Predicts the binding of the prodrug to enzymes and receptors. mdpi.comnumberanalytics.com |
| Molecular Dynamics (MD) Simulations | Simulates the behavior of the prodrug in various biological environments. mdpi.comnumberanalytics.comnih.gov |
| Quantum Mechanics (QM) | Used for optimal fit of different prodrugs within an enzyme's catalytic site. mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Identifies chemical structures that correlate with specific biological activities. ijnrd.org |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Predicts the absorption, distribution, metabolism, and excretion (ADME) of the prodrug. numberanalytics.com |
Pharmacokinetic-Pharmacodynamic Relationships in Prodrugs (Animal Models)
This compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the body into its active forms. In animal models, the relationship between the administration of medazepam, the formation of its active metabolites, and the resulting pharmacological effects provides critical insights into its mechanism and duration of action. The primary active metabolites of medazepam include N-desmethylmedazepam, diazepam, and subsequently, N-desmethyldiazepam (also known as nordazepam) and oxazepam.
The pharmacological activity of medazepam is intrinsically linked to the rate and extent of its conversion to active metabolites. wikipedia.org As a prodrug, its effects are not immediate and are dependent on in vivo biotransformation. wikipedia.org Studies in animal models demonstrate that the onset of action is influenced by this metabolic conversion, while the duration of effects is extended due to the presence of major active metabolites with long half-lives. wikipedia.org
Research in rats has shown that medazepam is rapidly metabolized. nih.gov However, the pharmacological effects, such as sedation and anxiolysis, are sustained by the continued presence and activity of its metabolites. wikipedia.org The metabolic cascade, from medazepam to N-desmethylmedazepam and/or diazepam, and then to the long-acting N-desmethyldiazepam, ensures a prolonged therapeutic effect. wikipedia.orgresearchgate.net
A study investigating the formation of N-desmethyldiazepam in rats after administering this compound found that this key metabolite was present at intermediate levels in the brain and other tissues one hour after administration. nih.gov This indicates that the conversion process is well underway within this timeframe, contributing to the ongoing pharmacological activity. The formation of these active compounds is crucial, as they are responsible for the sustained anxiolytic, anticonvulsant, sedative, and muscle relaxant properties observed. wikipedia.org The heterogeneity of liver microsomal terminal oxidases, which can be influenced by enzyme inducers or inhibitors, can alter the metabolic profile of medazepam, thereby changing the rate of formation of its various pharmacologically active metabolites. nih.gov
| Pharmacokinetic Phase | Description | Impact on Pharmacological Effect | Supporting Evidence (Animal Models) |
|---|---|---|---|
| Onset of Action | Time required for metabolic conversion of medazepam to its initial active metabolites (e.g., N-desmethylmedazepam, diazepam). | The onset is not immediate and is dependent on the rate of hepatic metabolism. | Rapid oxidative metabolism observed in rats within 5 minutes of administration. nih.gov |
| Duration of Action | Sustained by the continued presence of multiple active metabolites, particularly those with longer half-lives like N-desmethyldiazepam. | The formation of these metabolites leads to a prolonged therapeutic effect long after the parent drug concentration has declined. | Medazepam has major active benzodiazepine metabolites, which gives it a more prolonged therapeutic effect after administration. wikipedia.org |
Animal studies, primarily in rats, have been instrumental in mapping the distribution and metabolic fate of medazepam and its subsequent metabolites. Following administration, medazepam and its metabolites distribute into various tissues, and their concentrations change over time as metabolism and elimination proceed.
Research on the distribution kinetics in rats after intravenous administration of medazepam showed that the drug and its non-polar metabolites are distributed to plasma, adipose tissue, liver, brain, and muscle. nih.gov Concentration-time curves were determined for each of these compartments, providing a detailed picture of the drug's pharmacokinetic profile. nih.gov
A key finding relates to the storage of benzodiazepines in adipose tissue. The degree of storage in fat was quantified using an adipose storage index (ASI). nih.gov Interestingly, for medazepam and other benzodiazepines, this storage was not well-correlated with lipophilicity (log P). nih.gov Instead, adipose tissue storage appears to be mainly influenced by the basicity (pKa) of the drug. Benzodiazepines like medazepam with a pKa between 1.6 and 6.2 were found to be stored in adipose tissue (ASI > 1). nih.gov
Further investigation into medazepam metabolism in rats provided specific details on tissue levels of metabolites. nih.gov Five minutes after oral administration of radiolabeled this compound, the drug was found to be rapidly absorbed and already undergoing oxidative metabolism. nih.gov At one hour post-administration, the levels of the key downstream metabolite, N-desmethyldiazepam, were measured in various tissues. This study revealed that in the formation of N-desmethyldiazepam from medazepam in the rat, there is a significant preference for the metabolic pathway that proceeds via N-desmethylmedazepam over the pathway where diazepam is an intermediate. nih.gov
| Tissue | Findings | Reference |
|---|---|---|
| Plasma | Concentration-time curves established for medazepam and its metabolites. | nih.gov |
| Adipose Tissue | Medazepam is stored in adipose tissue, a phenomenon linked to its basicity (pKa) rather than lipophilicity. | nih.gov |
| Liver | A primary site of metabolism. Concentration-time curves established. nih.gov Studies using liver supernatant confirmed the conversion of medazepam to N-desmethyldiazepam. nih.gov | nih.govnih.gov |
| Brain | Medazepam and its metabolites distribute to the brain. nih.gov At 1 hour, intermediate levels of N-desmethyldiazepam were detected after medazepam administration. nih.gov | nih.govnih.gov |
| Muscle | A distribution site for medazepam and its metabolites. nih.gov N-desmethyldiazepam detected at 1 hour. nih.gov | nih.govnih.gov |
| Lung & Heart | N-desmethyldiazepam was detected in these tissues 1 hour after medazepam administration. | nih.gov |
Advanced Research Perspectives
Chemoinformatic and Computational Approaches in Benzodiazepine (B76468) Research
Computational and chemoinformatic techniques have become indispensable in modern drug discovery and development, offering predictive power and mechanistic insights. In the context of benzodiazepines like medazepam, these approaches are used to understand their interaction with biological targets and to predict their metabolic transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. For benzodiazepines, QSAR models are developed to predict their binding affinity to GABA-A receptors, the primary target for this class of drugs. nih.govumfcluj.ro These models analyze various molecular descriptors, such as physicochemical, topological, electronic, and steric properties, to establish a mathematical relationship with biological activity. umfcluj.ronih.gov
A typical QSAR study involves a training set of benzodiazepine compounds with known binding values to the GABA-A receptor. nih.gov The resulting models can then be used to predict the activity of new or uncharacterized benzodiazepines, which is particularly valuable in the context of emerging new psychoactive substances. nih.govucl.ac.uk Successful QSAR models for benzodiazepines have been developed with high correlation coefficients (R²) and predictive ability (Q²), indicating their robustness. researchgate.netoup.com Key molecular features often identified as influential in these models include the presence of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov
Table 1: Key Parameters in Benzodiazepine QSAR Modeling
| Parameter | Description | Significance in Benzodiazepine Research |
| R² (Correlation Coefficient) | Measures the goodness of fit of the QSAR model to the training data. nih.gov | Indicates how well the model explains the variance in the observed biological activity. researchgate.netoup.com |
| Q² (Cross-validated R²) | Assesses the predictive power of the model through internal validation techniques like leave-one-out. oup.com | A high Q² value suggests the model is likely to be a good predictor for new compounds. oup.com |
| Molecular Descriptors | Numerical representations of a molecule's chemical and physical properties. | Help identify the key structural features that determine a benzodiazepine's binding affinity. nih.gov |
Molecular Docking and Dynamics Simulations with Receptor Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov In the case of medazepam and other benzodiazepines, docking studies are performed with the GABA-A receptor to elucidate the specific interactions at the binding site. cerradopub.com.brconicet.gov.aracs.org These studies help to understand how benzodiazepines modulate the receptor's function, leading to their therapeutic effects. cerradopub.com.brresearchgate.net
Docking simulations can identify key amino acid residues within the GABA-A receptor's benzodiazepine binding site that are crucial for ligand recognition and binding. researchgate.net For instance, studies have highlighted the importance of specific residues at the interface of the α and γ subunits of the receptor. researchgate.netnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. cerradopub.com.brconicet.gov.ar MD simulations provide insights into the conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mechanism. osti.govnih.gov These simulations have been instrumental in explaining the different modulatory effects of various benzodiazepines. nih.gov
In Silico Prediction of Metabolic Pathways and Enzyme Interactions
Predicting the metabolic fate of a drug is a critical aspect of drug development. In silico tools are increasingly used to predict the metabolites of compounds like medazepam, which is known to be a prodrug that is metabolized into active compounds such as nordiazepam. patsnap.com These predictive models are based on known metabolic reactions and can simulate Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) transformations. frontiersin.orgnih.gov
Potential for Isotope-Labeled Medazepam Hydrochloride in Research
Isotope labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes. symeres.comsilantes.com This allows for the precise tracking and quantification of the molecule and its metabolites in biological systems. bitesizebio.comnih.govspringernature.com
Tracing Metabolic Pathways and Distribution in Preclinical Studies
Isotope-labeled medazepam, such as Medazepam-¹³C,d₃ hydrochloride, serves as an invaluable tool in preclinical research for elucidating its metabolic pathways and tissue distribution. nih.govlgcstandards.comcwsabroad.com By administering the labeled compound, researchers can use techniques like mass spectrometry to trace the parent drug and its metabolites in various biological samples. bitesizebio.comnih.gov This allows for a detailed mapping of the biotransformation processes that medazepam undergoes, confirming its conversion to active metabolites like nordiazepam. patsnap.com
These tracing studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. nih.gov Understanding the metabolic fate is essential for interpreting pharmacological and toxicological findings. nih.gov
Applications in Quantitative Biological Research
Stable isotope-labeled compounds are widely used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). waters.comforensicresources.org Medazepam-¹³C,d₃ hydrochloride can be used as an internal standard for the accurate quantification of medazepam and its metabolites in biological matrices like blood, urine, and tissues. vulcanchem.comresearchgate.net
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis because it closely mimics the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. forensicresources.orgacs.org This ensures high accuracy and precision in determining the concentrations of medazepam and its metabolites, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. uniklinik-freiburg.denih.govnih.govfrontiersin.org
Table 2: Applications of Isotope-Labeled this compound
| Application | Description | Key Advantages |
| Metabolic Pathway Tracing | Following the biotransformation of medazepam into its metabolites in biological systems. nih.gov | Provides a definitive map of metabolic routes and identifies active metabolites. bitesizebio.comnih.gov |
| Pharmacokinetic Studies | Quantifying the absorption, distribution, metabolism, and excretion (ADME) of medazepam. vulcanchem.com | Enables accurate determination of key pharmacokinetic parameters. nih.gov |
| Quantitative Bioanalysis | Use as an internal standard in LC-MS/MS methods for precise quantification. waters.com | Corrects for analytical variability, leading to highly reliable data. forensicresources.orgacs.org |
| Forensic and Clinical Toxicology | Accurate detection and quantification in biological samples for legal or clinical purposes. vulcanchem.com | Provides robust and defensible analytical results. uniklinik-freiburg.de |
Interdisciplinary Research Integrating Chemical, Pharmacological, and Analytical Sciences
The comprehensive understanding of this compound's actions and potential requires a synergistic approach, integrating insights from synthetic chemistry, biological activity profiling, and advanced analytical techniques. This interdisciplinary strategy is crucial for elucidating structure-activity relationships, discovering novel ligands, and developing sophisticated research tools.
Bridging Synthetic Chemistry with Biological Activity Profiling
The exploration of the chemical space around the medazepam scaffold is fundamental to understanding its pharmacological properties. Synthetic chemists continually work on creating new derivatives and analogs of Medazepam to probe its interaction with the GABA-A receptor and to potentially develop compounds with improved therapeutic profiles. nih.govchemisgroup.us
Structure-Activity Relationship (SAR) Studies:
The biological activity of benzodiazepines like Medazepam is intricately linked to their three-dimensional structure. chemisgroup.usspringernature.com SAR studies investigate how modifications to the benzodiazepine core affect receptor binding affinity and efficacy. For instance, the presence and position of substituents on the phenyl and benzodiazepine rings can dramatically alter a compound's pharmacological profile. chemisgroup.us While minor alterations are possible on the benzene (B151609) ring, the diazepine (B8756704) ring offers more flexibility for structural modifications. chemisgroup.us Studies have shown that introducing a chlorine atom at position 7 significantly enhances activity compared to unsubstituted analogs. chemisgroup.us
Researchers have synthesized and evaluated various Medazepam derivatives to map the pharmacophore, the essential features required for biological activity. These studies have revealed that specific conformations are crucial for receptor recognition and that electronic properties of the molecule play a significant role. jchr.org Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are employed to predict the activity of novel compounds and guide synthetic efforts. jchr.orgresearchgate.net These models can help identify key structural features, such as the favorability of a small hydrophilic group at position 1 of the benzodiazepine ring and a hydrophilic group at the 7-position. researchgate.net
Synthesis of Novel Analogs:
The synthesis of novel analogs of Medazepam allows for the exploration of new chemical space and the potential discovery of compounds with unique pharmacological properties. nih.govmdpi.com For example, the fusion of other heterocyclic rings, such as triazole or oxadiazole, to the benzodiazepine nucleus has been explored to create compounds with altered receptor selectivity and efficacy. nih.govchemisgroup.us The goal of these synthetic endeavors is often to develop ligands with a narrower spectrum of activity, potentially separating the desired anxiolytic effects from unwanted side effects. chemisgroup.us
The following table provides a summary of key structural modifications to the benzodiazepine scaffold and their general impact on biological activity:
| Modification Site | General Effect on Activity | Example Compounds/Derivatives |
| Position 7 (Benzene Ring) | Halogen substitution (e.g., Chlorine) generally increases potency. chemisgroup.us | Diazepam, Lorazepam |
| N-1 Position (Diazepine Ring) | Methylation can influence metabolic pathways and duration of action. chemisgroup.us | Medazepam, Diazepam |
| Position 5 (Phenyl Ring) | Substitution can modulate receptor subtype selectivity. | Various experimental compounds |
| Fusion of Heterocyclic Rings | Can lead to compounds with novel pharmacological profiles, including non-benzodiazepine site interactions. nih.govchemisgroup.us | Triazolobenzodiazepines (e.g., Alprazolam) |
Advancements in High-Throughput Screening for Benzodiazepine Ligands (Pre-clinical)
High-throughput screening (HTS) is a pivotal technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to interact with a specific biological target. bmglabtech.com In the context of benzodiazepines, HTS is instrumental in identifying novel ligands for the GABA-A receptor. nih.govmdpi.com
Automated Screening Methodologies:
HTS platforms utilize robotics and automation to perform millions of biochemical or cell-based assays in a short period. bmglabtech.com These assays are designed to detect the binding of a compound to the benzodiazepine site on the GABA-A receptor or to measure the functional consequences of that binding, such as the potentiation of GABA-induced chloride currents. acs.org
Recent advancements in HTS include the development of more sophisticated assay formats, such as fluorescence-based and label-free detection methods, which offer increased sensitivity and throughput. acs.org For example, a fluorescent screening system using a turn-on probe has been developed to detect allosteric modulators of the GABA-A receptor in live cells. acs.org Zebrafish larvae have also emerged as a valuable in vivo model for HTS of anxiolytic compounds due to their rapid development and suitability for automated behavioral assays. mdpi.com
Identification of Novel Scaffolds:
One of the primary goals of HTS is to identify novel chemical scaffolds that can serve as starting points for drug development. By screening diverse chemical libraries, researchers can move beyond the classical benzodiazepine structure and discover compounds with entirely new chemical architectures that still modulate GABA-A receptor function. nih.govnih.gov This approach has led to the identification of ligands with greater subtype selectivity, which is a key objective in developing improved anxiolytics with fewer side effects. acs.org For instance, screening a combinatorial library of 1,4-benzodiazepines led to the discovery of novel ligands for the Src protein tyrosine kinase, demonstrating the versatility of the benzodiazepine scaffold beyond its traditional targets. nih.gov
The table below outlines different HTS approaches used in the preclinical discovery of benzodiazepine ligands:
| Screening Approach | Principle | Advantages | Limitations |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) from the GABA-A receptor by test compounds. | Direct measure of binding affinity. Well-established method. | Requires handling of radioactive materials. Does not provide functional information. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change their emission upon ligand binding or receptor conformational changes. acs.org | High sensitivity and throughput. Suitable for live-cell imaging. acs.org | Potential for artifacts from fluorescent compounds. |
| Electrophysiological Assays | Measures the effect of compounds on GABA-induced ion currents in cells expressing GABA-A receptors. nih.gov | Provides direct functional information on ligand efficacy (agonist, antagonist, inverse agonist). | Lower throughput compared to other methods. |
| Zebrafish Behavioral Screening | Automated analysis of larval behavior (e.g., light/dark preference) in response to test compounds. mdpi.com | In vivo model, providing data on whole-organism effects. High throughput. mdpi.com | Relevance to human anxiety needs further validation. |
| Virtual Screening | Computational docking of large compound libraries into a model of the benzodiazepine binding site. nih.gov | Cost-effective and rapid. Can prioritize compounds for experimental screening. nih.gov | Accuracy is dependent on the quality of the receptor model. |
Development of Novel Research Tools and Probes Based on this compound Structure
The this compound molecule serves as a valuable template for the design and synthesis of chemical probes to investigate the structure, function, and localization of GABA-A receptors. nih.govpromega.co.uk These probes are essential tools for basic neuroscience research.
Photoaffinity Labels:
Photoaffinity labeling is a powerful technique used to identify and characterize receptor proteins. nih.gov A photoaffinity label is a compound that contains a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding pocket of the receptor. nih.govnih.gov
By using a radiolabeled or fluorescently tagged photoaffinity analog of Medazepam, researchers can irreversibly label the benzodiazepine binding site on the GABA-A receptor. nih.gov This allows for the identification of the specific protein subunits that form the binding pocket and the mapping of the amino acids involved in ligand recognition. nih.govnih.gov Flunitrazepam, a close analog of diazepam (a metabolite of medazepam), has been extensively used as a photoaffinity label for benzodiazepine receptors. nih.govnih.gov These studies have been crucial in confirming that the benzodiazepine binding site is located at the interface of the α and γ subunits of the GABA-A receptor.
Fluorescent Probes:
Fluorescent probes are molecules that emit light upon excitation at a specific wavelength. By attaching a fluorescent group to the Medazepam scaffold, researchers can create probes that allow for the visualization of GABA-A receptors in living cells and tissues. These probes can be used to study receptor trafficking, distribution, and dynamics in real-time using advanced microscopy techniques. The development of such probes is an active area of research, aiming to create tools with high specificity and photostability. rsc.org
Probes for In Vivo Imaging:
The development of probes suitable for in vivo imaging techniques, such as Positron Emission Tomography (PET), is a major goal in neuroscience research. A PET ligand based on the Medazepam structure would allow for the non-invasive visualization and quantification of GABA-A receptors in the living human brain. This would have significant implications for understanding the role of these receptors in various neurological and psychiatric disorders and for monitoring the effects of therapeutic interventions.
The following table summarizes the types of research tools derived from the benzodiazepine structure and their applications:
| Type of Tool | Principle of Action | Research Application | Example |
| Photoaffinity Labels | Covalently binds to the receptor upon photoactivation. nih.govnih.gov | Identifying receptor subunits and mapping the binding site. nih.govnih.gov | [3H]Flunitrazepam nih.gov |
| Fluorescent Probes | Emits fluorescence, allowing for visualization of the target. rsc.org | Studying receptor localization, trafficking, and dynamics in cells. | Experimental fluorescent benzodiazepine derivatives |
| PET Ligands | Contains a positron-emitting radionuclide for in vivo imaging. | Quantifying receptor density and occupancy in the living brain. | [11C]Flumazenil (an antagonist, not a Medazepam derivative, but illustrates the principle) |
| Biotinylated Probes | Contains a biotin (B1667282) tag for affinity purification. | Isolating and purifying receptor complexes for further study. | Experimental biotin-conjugated benzodiazepines |
Q & A
Basic Research Questions
Q. How is the purity of Medazepam hydrochloride assessed in pharmaceutical formulations?
- Methodological Answer : Thin-layer chromatography (TLC) is a standard method for detecting impurities. A sample solution (0.25 g in 10 mL methanol) and a diluted standard solution (1:20 then 1:25 dilution) are spotted on silica gel plates. The mobile phase (cyclohexane:acetone:28% ammonia = 28:60:1) separates components, and UV light (254 nm) visualizes spots. Impurity intensity in the sample must not exceed the standard .
- Key Parameters : Solvent ratio, detection wavelength, and acceptance criteria for impurity thresholds.
Q. What methods determine the solubility and ionization constants of this compound in aqueous solutions?
- Methodological Answer : pH-metric and spectrophotometric methods are employed. Saturated solutions are analyzed for acid-base equilibria, with carbon-13 NMR used to identify protonation sites. Buffer capacity in heterogeneous systems (solid + solution) is calculated to assess stability .
- Critical Factors : pH range, solubility under varying ionic strengths, and correlation between NMR data and ionization states.
Q. What are the primary metabolic pathways of this compound, and how are they studied?
- Methodological Answer : Isotopic labeling (e.g., [13C6,2H2]-Medazepam) tracks metabolic fate in vivo. Hepatic cytochrome P450 enzymes mediate N-demethylation and oxidation, with metabolites analyzed via LC-MS/MS. Comparative studies with diazepam highlight shared pathways but differing kinetic profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies arise from protein binding and tissue distribution differences. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability assays (e.g., Caco-2 cells) with in vivo plasma concentration-time curves. Validate using crossover studies in animal models .
Q. What experimental approaches are recommended for analyzing buffer capacity in saturated solutions of this compound?
- Methodological Answer : Prepare saturated solutions with excess solid phase. Titrate with HCl/NaOH while monitoring pH. Calculate buffer capacity (β) as ΔC/ΔpH, where ΔC is the concentration of acid/base added. High β values indicate strong resistance to pH changes, critical for formulation stability .
Q. How should dissolution profiles of directly compressed this compound tablets be evaluated to ensure bioequivalence?
- Methodological Answer : Use USP apparatus (paddle method) with sink conditions. Analyze dissolution data via principal component analysis (PCA) to compare profiles with reference drugs. Key parameters: dissolution efficiency (DE%), similarity factor (f2 > 50), and time-point variability .
Key Research Gaps and Challenges
- Limited Comparative Data : Medazepam is understudied relative to other benzodiazepines (e.g., diazepam), necessitating cross-compound pharmacokinetic and pharmacodynamic studies .
- Stability in Formulations : Buffer capacity and excipient interactions require further exploration to optimize shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
